molecular formula C16H16O4 B123332 Ethyl 5-benzyloxy-2-hydroxybenzoate CAS No. 83526-27-6

Ethyl 5-benzyloxy-2-hydroxybenzoate

Cat. No. B123332
CAS RN: 83526-27-6
M. Wt: 272.29 g/mol
InChI Key: XWKPDFDFYRUHFL-UHFFFAOYSA-N
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Description

Ethyl 5-Benzyloxy-2-hydroxybenzoate, also known as 2-Hydroxy-5-(phenylmethoxy)benzoic Acid Ethyl Ester, is a biochemical compound with the molecular formula C16H16O4 and a molecular weight of 272.30 . It is used for proteomics research .


Synthesis Analysis

The synthesis of Ethyl 5-Benzyloxy-2-hydroxybenzoate involves several steps. One known method involves the benzylating of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-Benzyloxy-2-hydroxybenzoate is represented by the formula C16H16O4 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

properties

IUPAC Name

ethyl 2-hydroxy-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKPDFDFYRUHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-benzyloxy-2-hydroxybenzoate

Synthesis routes and methods

Procedure details

In 100 ml of acetone is dissolved 15 g (0.0824 moles) of ethyl 2,5-dihydroxybenzoate, 13.9 g (0.110 mole) benzyl chloride and 34.1 g (0.247 mole) potassium carbonate. The mixture is heated to its reflux temperature and maintained at reflux for 22 hours. The solution is filtered and the residue is washed with acetone. The filtrate and washings are concentrated, and the residue is dissolved in diethyl ether. The ether extracts are washed twice with water then with saturated sodium chloride solution and finally dried over magnesium sulfate. The magnesium sulfate is removed by filtration and the solution is evaporated to provide a suspension of product which is triturated with hexane and dried to provide a solid. The solid is recrystallized from hexane to provide ethyl 5-benzyloxy-2-hydroxybenzoate, m.p. 71.5°-73° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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